molecular formula C15H20O3 B1400353 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-67-8

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400353
M. Wt: 248.32 g/mol
InChI Key: IGRIHKAAERSTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as TBOEP, is a synthetic chemical compound that belongs to the class of organophosphate flame retardants. TBOEP is widely used in various industrial and consumer products, including electronics, furniture, and children's toys, to reduce the risk of fire. However, the widespread use of TBOEP has raised concerns about its potential adverse effects on human health and the environment.

Scientific Research Applications

Fungicidal Activity

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been utilized in the synthesis of fungicidal compounds. For instance, derivatives of this compound have shown moderate to excellent activity against fungi like Cercospora arachidicola Hori. Compounds synthesized from this substance have been found to exhibit significant inhibition properties at certain concentrations (Mao, Song, & Shi, 2013).

Crystal Structure Analysis

The crystal structure of derivatives of 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been analyzed, providing insights into molecular configurations and bonding. For example, the study of crystal structures has revealed specific arrangements of phenyl rings and tert-butyl groups, contributing to our understanding of molecular interactions (Liu et al., 2004).

Copper(II) Complex Synthesis

This chemical has been used in the preparation of copper(II) complexes. These complexes have been examined for their spectroscopic and electrochemical properties. Such studies are pivotal in understanding the redox potentials and catalytic activities of these compounds, which are important in various chemical and industrial processes (Karaoğlu et al., 2016).

Development of Tricyclic Compounds

Research involving 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has led to the development of tricyclic compounds. These compounds are significant as they serve as building blocks for more complex structures like terpenes, which have applications in pharmaceuticals and natural product synthesis (Braun et al., 1995).

Polymer Chemistry

This chemical has been a key player in polymer chemistry, particularly in the synthesis of polyfluorene derivatives. These derivatives exhibit unique properties like fluorescence emission, making them valuable in the development of advanced materials for optoelectronic applications (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-6-4-11(5-7-12)13(16)10-14-17-8-9-18-14/h4-7,14H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIHKAAERSTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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